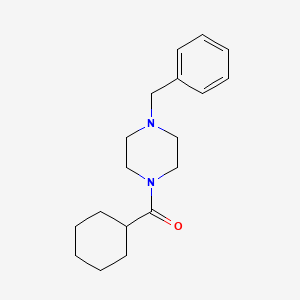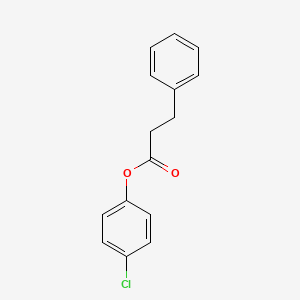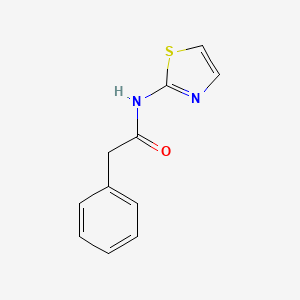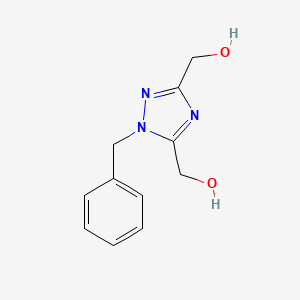
1-benzyl-4-(cyclohexylcarbonyl)piperazine
Vue d'ensemble
Description
1-Benzyl-4-(cyclohexylcarbonyl)piperazine, also known as CPP or benzylpiperazine, is a synthetic compound that belongs to the piperazine family. It is a psychoactive substance that has been used as a recreational drug and has been reported to produce stimulant effects. However,
Mécanisme D'action
The exact mechanism of action of 1-benzyl-4-(cyclohexylcarbonyl)piperazine is not fully understood, but it is believed to act as a dopamine reuptake inhibitor. It has also been shown to increase the release of serotonin and norepinephrine in the brain.
Biochemical and Physiological Effects
1-benzyl-4-(cyclohexylcarbonyl)piperazine has been shown to increase heart rate and blood pressure in animal models. It has also been reported to produce hyperthermia and seizures at high doses. However, further research is needed to fully understand the biochemical and physiological effects of 1-benzyl-4-(cyclohexylcarbonyl)piperazine.
Avantages Et Limitations Des Expériences En Laboratoire
1-benzyl-4-(cyclohexylcarbonyl)piperazine has several advantages for lab experiments, including its relatively low cost and easy synthesis. However, it has limitations, such as its potential for abuse and the need for careful handling due to its psychoactive effects.
Orientations Futures
There are several potential future directions for the research of 1-benzyl-4-(cyclohexylcarbonyl)piperazine. One area of interest is its potential in the treatment of drug addiction, as it has been shown to reduce cocaine self-administration in animal models. 1-benzyl-4-(cyclohexylcarbonyl)piperazine may also have potential in the treatment of other neurological disorders, such as Alzheimer's disease and schizophrenia. Further research is needed to fully understand the potential therapeutic effects of 1-benzyl-4-(cyclohexylcarbonyl)piperazine and its mechanism of action.
Conclusion
In conclusion, 1-benzyl-4-(cyclohexylcarbonyl)piperazine is a synthetic compound with potential therapeutic effects that has been extensively studied for its scientific research applications. While it has limitations, such as its potential for abuse, 1-benzyl-4-(cyclohexylcarbonyl)piperazine has several advantages for lab experiments and may have potential in the treatment of neurological disorders. Further research is needed to fully understand the potential of 1-benzyl-4-(cyclohexylcarbonyl)piperazine and its mechanism of action.
Applications De Recherche Scientifique
1-benzyl-4-(cyclohexylcarbonyl)piperazine has been extensively studied for its potential therapeutic effects. It has been shown to have anxiolytic and antidepressant properties in animal models. 1-benzyl-4-(cyclohexylcarbonyl)piperazine has also been investigated for its potential in the treatment of Parkinson's disease, as it has been shown to increase dopamine release in the brain.
Propriétés
IUPAC Name |
(4-benzylpiperazin-1-yl)-cyclohexylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O/c21-18(17-9-5-2-6-10-17)20-13-11-19(12-14-20)15-16-7-3-1-4-8-16/h1,3-4,7-8,17H,2,5-6,9-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGLYCBZRDCCZPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCN(CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Benzylpiperazin-1-yl)(cyclohexyl)methanone | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3-methoxyphenoxy)ethyl]-4-(4-morpholinyl)benzamide](/img/structure/B5917988.png)
![N-[2-(4-chlorophenoxy)ethyl]-4-(4-morpholinyl)benzamide](/img/structure/B5917991.png)
![N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B5917994.png)


![15-(benzylthio)-14-azadispiro[5.1.5.2]pentadeca-1,4,14-trien-3-one](/img/structure/B5918023.png)
![4-amino-N-{2-[(benzylsulfonyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B5918040.png)




![N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(2,2,6,6-tetramethyl-4-piperidinyl)urea](/img/structure/B5918067.png)

